molecular formula C14H15NO B13528196 3-(Naphthalen-1-yl)morpholine

3-(Naphthalen-1-yl)morpholine

Cat. No.: B13528196
M. Wt: 213.27 g/mol
InChI Key: IELOHWWGVBFPLP-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)morpholine (CAS 1270407-57-2), also known in research contexts as PAL-678, is a chemical compound of significant interest in neuropharmacological and medicinal chemistry research . With a molecular formula of C14H15NO and a molar mass of 213.28 g·mol⁻¹, it belongs to the arylmorpholine family . Scientific data indicates that this compound acts as a monoamine releasing agent . In vitro studies using rat brain synaptosomes have shown that it promotes the release of key neurotransmitters, with a preferential effect on serotonin (92% release) and norepinephrine (88% release), and a comparatively lower release of dopamine (79% release) at a concentration of 10,000 nM . This activity profile makes it a valuable tool for researchers studying the mechanisms of neurotransmitter release and the development of novel pharmacological agents. The compound is structurally characterized as a derivative of 2-phenylmorpholine where the phenyl ring has been replaced by a naphthalene ring system, and it is a close analogue of other research compounds like naphthylmetrazine (PAL-704) . It is offered as a high-purity solid for research purposes. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-naphthalen-1-ylmorpholine

InChI

InChI=1S/C14H15NO/c1-2-6-12-11(4-1)5-3-7-13(12)14-10-16-9-8-15-14/h1-7,14-15H,8-10H2

InChI Key

IELOHWWGVBFPLP-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies and Chemical Modification Strategies for 3 Naphthalen 1 Yl Morpholine

Established Synthetic Pathways for 3-(Naphthalen-1-yl)morpholine Analogues

The traditional synthesis of morpholine (B109124) analogues often involves multi-step sequences that construct the heterocyclic ring and attach the desired aryl substituent. These methods are foundational and widely used in organic synthesis.

The formation of the morpholine ring is a critical step in the synthesis of this class of compounds. A common and straightforward approach involves the cyclization of vicinal amino alcohols. researchgate.net One of the most prevalent methods is the reaction of a 1,2-amino alcohol with reagents like chloroacetyl chloride. chemrxiv.org Another established route is the dehydration of bis-(2-hydroxyethyl)amines. researchgate.net

More contemporary strategies often utilize metal-catalyzed cyclizations. researchgate.net For instance, a four-step synthesis to produce cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, with a key step being a Palladium-catalyzed carboamination reaction. nih.gov This modular approach allows for variation in the substituents on the morpholine ring. nih.gov A simple, high-yield, one or two-step protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide has also been reported for converting 1,2-amino alcohols to morpholines. chemrxiv.org

Method Starting Materials Key Reagents/Conditions Key Features
Cyclization of Amino Alcohols1,2-amino alcoholChloroacetyl chloride or similar derivativesConceptually simple, utilizes readily available starting materials. chemrxiv.org
DehydrationBis-(2-hydroxyethyl)aminesDehydrating agents (e.g., H₂SO₄)Direct cyclization through removal of water. researchgate.net
Pd-Catalyzed CarboaminationSubstituted ethanolamine (B43304) derivative, Aryl/Alkenyl bromidePd(OAc)₂, Ligands (e.g., P(tBu)₃)Provides access to stereocontrolled cis-3,5-disubstituted morpholines. nih.gov
Annulation with Ethylene Sulfate1,2-amino alcoholEthylene sulfate, tBuOKHigh-yielding, redox-neutral, uses inexpensive reagents. chemrxiv.org

The introduction of the naphthalene (B1677914) group is another key aspect of the synthesis. Traditional methods for creating substituted naphthalenes include electrophilic aromatic substitution, though controlling regioselectivity can be challenging. nih.govnih.gov More advanced and regioselective methods have since been developed.

These include [4+2] cycloaddition reactions and various metal-catalyzed annulation reactions. nih.govresearchgate.net For example, palladium-catalyzed annulation of 1-bromo-2-vinylbenzene derivatives with internal alkynes is an efficient route to substituted naphthalenes. researchgate.net Another approach involves the electrophilic cyclization of arene-containing propargylic alcohols using reagents like iodine monochloride (ICl) or iodine (I₂) to produce a variety of substituted naphthalenes under mild conditions. nih.gov Recently, a novel strategy involving the nitrogen-to-carbon transmutation of isoquinolines using an inexpensive phosphonium (B103445) ylide has been developed, providing easy access to a wide range of substituted naphthalenes. nih.gov

Method Key Reactants Catalyst/Reagent Outcome
Electrophilic Aromatic SubstitutionNaphthaleneElectrophile (e.g., in Friedel-Crafts)Regioselectivity can be difficult to control. nih.gov
[4+2] CycloadditionDiene and DienophileThermal or Lewis AcidForms the bicyclic naphthalene core. nih.gov
Electrophilic CyclizationArene-containing propargylic alcoholsICl, I₂, Br₂, NBSRegioselective synthesis under mild conditions. nih.gov
Metal-Catalyzed AnnulationAryl halides, alkynesPalladium, Copper, Rhodium, etc. researchgate.netEfficient construction of polysubstituted naphthalenes. researchgate.net
N-to-C TransmutationIsoquinolinesPhosphonium ylideForms a triene intermediate that undergoes 6π-electrocyclization. nih.gov

Advanced Synthetic Approaches and Catalyst Systems

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing complex molecules like this compound, often employing transition-metal catalysts to achieve high selectivity and yield.

Transition-metal-catalyzed C-N bond formation represents a powerful strategy for synthesizing amines and N-heterocycles. acs.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of aryl halides with amines, is a cornerstone of this approach and can be applied to couple a pre-formed morpholine with a naphthalenyl halide. researchgate.netmdpi.com

Furthermore, direct C-H amination has emerged as an efficient alternative, avoiding the need for pre-functionalized starting materials. acs.orgrsc.org These reactions can be catalyzed by various transition metals, including palladium, copper, rhodium, and ruthenium. acs.orgnih.gov For instance, palladium(II) acetate (B1210297) has been used to catalyze intramolecular C-H amination to form lactams, demonstrating the potential for direct cyclization onto a C-H bond. acs.org Wacker-type oxidative amination, which involves aminopalladation followed by β-hydride elimination, is another advanced method for forming C-N bonds. acs.org

Nucleophilic substitution reactions are fundamental to forming the morpholine ring. For example, the synthesis of substituted morpholines can be achieved through a de novo approach using a multicomponent Ugi reaction followed by an intramolecular SN2 cyclization. acs.org This method allows for the construction of highly substituted morpholines from simple, large-scale amenable building blocks. acs.org

Cycloaddition reactions also provide a powerful means of constructing the heterocyclic core. researchgate.net For instance, a metal-free [5+1] cycloaddition of donor-acceptor aziridines with isocyanoethylindoles has been reported for synthesizing 1,4-oxazine derivatives. researchgate.net While not directly forming a morpholine, this demonstrates the potential of cycloaddition strategies in building related heterocyclic systems. Aryne chemistry also offers unique pathways; chemoselective control between nucleophilic addition and pericyclic reactions of arynes can be achieved by modifying substituents on the aryne precursor. nih.gov

Derivatization Strategies for Structural Diversity

Once the core this compound scaffold is synthesized, further modifications can be made to explore structure-activity relationships. Derivatization typically involves reactions at the nitrogen atom of the morpholine ring or on the naphthalene ring system.

The secondary amine of the morpholine ring is a common site for derivatization. It can undergo N-acylation, N-alkylation, or reaction with isothiocyanates to introduce a variety of functional groups. ethz.chijpsdronline.com For example, morpholine can react with 1-naphthyl isothiocyanate to produce a stable derivative. ijpsdronline.com It can also react with sodium nitrite (B80452) under acidic conditions to form N-nitrosomorpholine. nih.govresearchgate.net These reactions allow for the introduction of diverse substituents, altering the molecule's physicochemical properties. The synthesis of N-substituted morpholine nucleoside derivatives has also been reported, highlighting the versatility of the morpholine nitrogen for chemical modification. researchgate.net

Modification of the naphthalene ring can be achieved through electrophilic aromatic substitution, although this may lead to mixtures of isomers. slideshare.net For more controlled derivatization, transition-metal-catalyzed C-H functionalization offers a powerful tool for introducing substituents at specific positions on the naphthalene core. chemistryviews.org

Synthesis of Substituted Naphthylmorpholine Analogs

The construction of the this compound scaffold can be approached through various modern synthetic strategies that allow for the introduction of substituents on both the morpholine and naphthalene rings. These methods often involve the formation of the core morpholine heterocycle through intramolecular cyclization or multi-component reactions.

One prominent strategy for the synthesis of C-substituted morpholines involves the palladium-catalyzed carboamination of O-allyl ethanolamines. This method allows for the coupling of an aryl or alkenyl halide with an amino alcohol derivative to form the morpholine ring in a stereocontrolled manner. In the context of this compound, this would involve the use of a 1-halonaphthalene as the coupling partner. The general approach starts from an enantiopure N-protected amino alcohol, which is converted to an O-allyl ethanolamine. Subsequent Pd-catalyzed N-arylation followed by an intramolecular carboamination reaction yields the desired cis-3,5-disubstituted morpholine. The modularity of this approach allows for variation in the substituents on both the nitrogen and carbon atoms of the morpholine ring.

Another versatile method for constructing the morpholine ring is through intramolecular cyclization of appropriately functionalized precursors. For instance, the ring closure of an N-substituted ethanolamine bearing a suitable leaving group can be employed. The synthesis of 3-substituted morpholines can be achieved from aminoalkyne substrates through a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation.

Furthermore, the synthesis of C-functionalized morpholines can be achieved from readily available starting materials such as vicinal amino alcohols, oxiranes, and aziridines. These methods provide access to a diverse range of substituted morpholines that can be further elaborated.

While direct synthesis of this compound is not extensively detailed in the reviewed literature, the application of these general methodologies provides a clear pathway. For example, the reaction of 1-naphthaldehyde (B104281) with a suitable aminoethanol derivative, followed by cyclization, represents a plausible route. The specific reaction conditions and catalysts would be critical in achieving good yields and stereoselectivity.

Below is a table summarizing potential synthetic approaches for substituted naphthylmorpholine analogs based on established methodologies for C-substituted morpholines.

Starting MaterialsKey ReactionProduct TypePotential Substituents
N-protected amino alcohol, Allyl bromide, 1-HalonaphthalenePd-catalyzed carboaminationSubstituted this compoundVaried substituents on the morpholine ring and nitrogen atom.
Aminoalkyne, 1-NaphthaldehydeTandem hydroamination and asymmetric transfer hydrogenationChiral this compound derivativesFunctional groups tolerated by the catalytic system.
1-Naphthyl-substituted oxirane, Amino alcoholRing-opening and intramolecular cyclizationSubstituted this compoundSubstituents on both the naphthalene and morpholine rings.

Incorporation into Hybrid Molecular Architectures

The this compound scaffold can serve as a key building block for the construction of more complex, hybrid molecular architectures with potential applications in drug discovery. The strategy of creating hybrid molecules involves covalently linking two or more pharmacophoric units to generate a single molecule with a potentially enhanced or novel biological activity profile.

The morpholine moiety is a well-established component in numerous approved drugs, valued for its ability to improve pharmacokinetic properties. Similarly, the naphthalene ring is a common feature in many biologically active compounds. The combination of these two scaffolds in the form of this compound provides a versatile platform for further chemical modification.

One approach to creating hybrid molecules is to functionalize the nitrogen atom of the morpholine ring. The secondary amine of this compound (assuming it is not N-substituted during the initial synthesis) is a nucleophilic handle that can be readily derivatized through reactions such as acylation, alkylation, and reductive amination. This allows for the attachment of other bioactive moieties. For instance, coupling with a pyrimidine (B1678525) or quinoline (B57606) core, which are themselves important pharmacophores, can lead to novel hybrid structures.

Another strategy involves the modification of the naphthalene ring. If the synthesis starts with a substituted naphthalene derivative, various functional groups on the aromatic ring can be used for further coupling reactions. For example, a halogenated naphthalene precursor would allow for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to attach other molecular fragments.

The design and synthesis of such hybrid molecules often aim to target multiple biological pathways or to improve the drug-like properties of a lead compound. The rigid naphthalene unit combined with the flexible morpholine ring can provide a unique three-dimensional structure for interaction with biological targets.

The following table outlines potential strategies for incorporating the this compound scaffold into hybrid molecules.

Modification SiteReaction TypeAttached MoietyPotential Hybrid Architecture
Morpholine NitrogenAcylation / AlkylationHeterocyclic acids/halides (e.g., pyrimidine, quinoline)N-Acyl/Alkyl-3-(naphthalen-1-yl)morpholine-heterocycle hybrids
Morpholine NitrogenReductive AminationBioactive aldehydes/ketonesN-Substituted-3-(naphthalen-1-yl)morpholine hybrids
Naphthalene RingCross-coupling (e.g., Suzuki, Buchwald-Hartwig)Aryl/heteroaryl boronic acids or aminesSubstituted-naphthalene-morpholine-aryl/heteroaryl hybrids

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structure. Through the analysis of ¹H and ¹³C NMR spectra, the precise chemical environment of each hydrogen and carbon atom in 3-(Naphthalen-1-yl)morpholine can be determined.

In ¹H NMR spectroscopy, the protons of the naphthalene (B1677914) ring system typically resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns of these protons are dictated by their position on the fused ring system and the electronic effects of the morpholine (B109124) substituent. The protons of the morpholine ring exhibit characteristic signals in the aliphatic region of the spectrum. The methylene (B1212753) protons adjacent to the nitrogen atom are expected to appear at a different chemical shift compared to those adjacent to the oxygen atom, reflecting the different electronic environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Naphthalene-H7.0 - 8.5-
Morpholine-H (adjacent to N)2.5 - 3.5-
Morpholine-H (adjacent to O)3.5 - 4.0-
Naphthalene-C-120 - 140
Morpholine-C (adjacent to N)-45 - 55
Morpholine-C (adjacent to O)-65 - 75

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a unique "molecular fingerprint" of this compound by probing its vibrational modes. nih.gov

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands corresponding to specific functional groups are observed. The aromatic C-H stretching vibrations of the naphthalene ring are expected in the region of 3100-3000 cm⁻¹. nih.gov The C-H stretching vibrations of the morpholine ring's methylene groups will appear in the 3000-2800 cm⁻¹ range. The C-O-C stretching of the ether linkage in the morpholine ring typically gives rise to a strong band around 1100 cm⁻¹. The C-N stretching of the tertiary amine can also be identified. The region between 1600 and 1450 cm⁻¹ will contain absorptions due to the C=C stretching vibrations within the naphthalene ring system. nih.gov

FT-Raman Spectroscopy: FT-Raman spectroscopy offers complementary information. Aromatic C-H stretching vibrations are also visible in the Raman spectrum. Notably, the symmetric "breathing" modes of the naphthalene ring system often produce strong and characteristic Raman signals. The vibrational modes of the morpholine ring will also be present, and their intensities can differ from those in the FT-IR spectrum due to different selection rules. The combination of FT-IR and FT-Raman spectra provides a more complete vibrational profile of the molecule. nih.govscielo.org.mx

Table 2: Key Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique(s)
Aromatic C-H Stretch3100 - 3000FT-IR, FT-Raman
Aliphatic C-H Stretch (Morpholine)3000 - 2800FT-IR, FT-Raman
C=C Aromatic Ring Stretch1600 - 1450FT-IR, FT-Raman
C-O-C Ether Stretch~1100FT-IR
Naphthalene Ring BreathingVariableFT-Raman

Mass Spectrometry Techniques (HRMS) for Compound Identification and Purity Assessment

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for assessing its purity. innovareacademics.inresearchgate.net For this compound (C₁₄H₁₅NO), HRMS can provide an exact mass measurement, typically with an accuracy of a few parts per million (ppm). bioanalysis-zone.com This precise mass measurement allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.com

The fragmentation pattern observed in the mass spectrum, often generated through techniques like collision-induced dissociation (CID), provides further structural information. The fragmentation of this compound would likely involve the cleavage of the bond between the naphthalene and morpholine moieties, leading to the formation of characteristic fragment ions. The observation of the molecular ion peak and a logical fragmentation pattern serves as strong evidence for the compound's identity and purity.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. For this compound, a single-crystal X-ray diffraction study would yield a wealth of information.

This technique can determine the exact bond lengths and angles within the molecule, confirming the connectivity established by NMR. Furthermore, it reveals the conformation of the morpholine ring, which typically adopts a chair conformation. mdpi.com The analysis also elucidates the relative orientation of the naphthalene and morpholine rings. Importantly, X-ray crystallography details the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of molecules in the solid state. This information is crucial for understanding the physical properties of the compound. While specific crystallographic data for this compound is not widely available, related structures of N-substituted morpholines and naphthalene derivatives provide insights into the expected structural features. mdpi.com

Computational and Theoretical Chemistry Investigations of 3 Naphthalen 1 Yl Morpholine

Quantum Chemical Calculations for Electronic and Geometric Investigations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. tandfonline.com It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov The core principle of DFT is that the energy of a molecule can be determined from its electron density.

In the study of a molecule like 3-(Naphthalen-1-yl)morpholine, DFT would first be used for geometry optimization. This process computationally alters the molecule's geometry to find the most stable, lowest-energy conformation. From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles are determined. bohrium.com For instance, in studies of related morpholine-based Schiff base complexes, DFT calculations using the B3LYP functional have been employed to calculate and confirm structural parameters. nih.govbohrium.com

Furthermore, DFT is used to calculate the total energy of the molecule, which is crucial for assessing its stability. The binding energies of complexes can also be calculated to determine their stability compared to the individual ligands. nih.gov These calculations are often performed using specific basis sets, such as 6-311G+(d,p) or B3LYP/6-31G(d,p), which define the mathematical functions used to describe the orbitals of the electrons. tandfonline.combohrium.combohrium.com

Table 1: Illustrative Geometrical Parameters from DFT Calculations on a Related Morpholine (B109124) Derivative (Note: This data is hypothetical and for illustrative purposes, based on typical findings for similar heterocyclic compounds.)

ParameterValue
C-N (Morpholine Ring) Bond Length~1.46 Å
C-O (Morpholine Ring) Bond Length~1.43 Å
C-C (Naphthalene Ring) Bond Length~1.37 - 1.42 Å
C-N-C (Morpholine Ring) Bond Angle~112°
Naphthalene-C3 Dihedral AngleVariable (depends on conformation)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. bohrium.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. bohrium.com This analysis helps predict how a molecule might interact with other species. For this compound, the naphthalene (B1677914) moiety would likely be the primary site of π-electron density in the HOMO, while the LUMO would also be distributed across the aromatic system.

From the HOMO and LUMO energies, several molecular reactivity descriptors can be calculated. These quantities provide a quantitative measure of a molecule's reactivity.

Ionization Potential (I): Energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): Energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): Resistance to change in electron distribution (η ≈ (I - A) / 2).

Electronegativity (χ): The power to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the ability to act as an electrophile (ω = χ² / 2η).

These descriptors are invaluable for predicting the reactive sites on a molecule for electrophilic and nucleophilic attack. tandfonline.com

Table 2: Example of Calculated Molecular Reactivity Descriptors for a Naphthalene-Containing Compound (Note: This data is illustrative, based on typical values reported for similar aromatic compounds.)

ParameterCalculated Value (eV)
EHOMO-6.05 eV
ELUMO-1.98 eV
HOMO-LUMO Gap (ΔE)4.07 eV
Ionization Potential (I)6.05 eV
Electron Affinity (A)1.98 eV
Chemical Hardness (η)2.04 eV
Electronegativity (χ)4.02 eV
Electrophilicity Index (ω)3.96 eV

Molecular Modeling and Simulation Studies

Molecular modeling and simulation extend beyond static quantum calculations to explore the dynamic behavior of molecules and their interactions with larger biological systems.

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. semanticscholar.org The process involves sampling many possible conformations of the ligand within the target's binding site and scoring them based on their binding affinity. tandfonline.com

This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. semanticscholar.org For example, in studies on related morpholine-derived thiazoles, molecular docking was used to investigate their binding to bovine carbonic anhydrase-II, revealing key interactions within the enzyme's active site. nih.govresearchgate.net Docking studies on naphthalene-based chalcones have similarly been used to screen their affinity for the acetylcholinesterase enzyme, a target in Alzheimer's disease research. tandfonline.com

A typical docking study for this compound would identify the most favorable binding pose and calculate a docking score, which is an estimate of the binding free energy. The analysis would also detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target protein.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements and conformational changes of a molecule like this compound and its complexes with biological targets. tandfonline.com

MD simulations are used to:

Assess Conformational Flexibility: Analyze the different shapes (conformations) the molecule can adopt in solution.

Evaluate Complex Stability: Verify the stability of a ligand-protein complex predicted by molecular docking. If the ligand remains stably bound within the active site throughout the simulation, it supports the docking result.

Study Binding Mechanisms: Observe the process of a ligand binding to or unbinding from a target.

In studies of related morpholine-containing compounds, MD simulations have been used to confirm the stability of ligand-protein complexes and analyze the persistence of key interactions over the simulation time, typically on the nanosecond scale. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. nih.govtandfonline.com

To build a QSAR model, a set of compounds with known activities (the training set) is used. For each compound, various molecular descriptors are calculated, which can include electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. A statistical method, such as Multiple Linear Regression (MLR), is then used to create an equation that correlates these descriptors with the biological activity. nih.govnih.gov

For a class of compounds including a this compound scaffold, a QSAR study could identify which structural features are most important for a specific biological effect. For example, a QSAR model for related morpholine-based thiazoles identified descriptors that were crucial for their inhibitory activity against carbonic anhydrase-II. nih.govresearchgate.net Such models provide valuable guidance for designing more potent and selective molecules.

Table 3: Components of a Typical QSAR Study

ComponentDescriptionExample from Related Studies
Biological ActivityThe measured biological effect, often expressed as IC₅₀ or pIC₅₀ (-logIC₅₀).Anti-proliferative activity against cancer cell lines. tandfonline.com
Molecular DescriptorsNumerical values that characterize the properties of the molecule's structure.Topological descriptors, electronic descriptors (e.g., partial charges), spatial descriptors. nih.gov
Statistical ModelThe mathematical equation linking descriptors to activity.Multiple Linear Regression (MLR), k-Nearest Neighbor (kNN). nih.govtandfonline.com
Model ValidationTechniques to ensure the model is predictive and not due to chance.Cross-validation (Leave-one-out), prediction on an external test set. nih.gov

Predictive Modeling of Biological Activity

Predictive modeling, particularly through methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, allows for the virtual screening and rational design of novel compounds. tandfonline.com These computational models are powerful tools for predicting the biological activities of new chemical entities before their synthesis, saving time and resources. tandfonline.comrsc.org

QSAR analysis establishes a mathematical correlation between the chemical structure of a compound and its biological activity. pensoft.net This method has been successfully applied to various morpholine derivatives to predict their therapeutic potential. For instance, QSAR studies on a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives revealed that antioxidant activity increases with decreased molecular volume, lipophilicity, and polarization. pensoft.net Similarly, QSAR models have been developed for morpholino-pyrimidine inhibitors of DprE1 from Mycobacterium tuberculosis and for fluoroquinolone drugs bearing a morpholine substituent, demonstrating the utility of this approach in predicting potency. iosrjournals.orgresearchgate.net

Molecular docking is another critical computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, estimating its binding affinity. nih.govunar.ac.id This method has been extensively used to study compounds containing naphthalene and morpholine moieties. In a study on morpholine-derived thiazoles as inhibitors of bovine carbonic anhydrase-II (bCA-II), molecular docking was used to elucidate the interactions and orientation of the compounds within the enzyme's active site. nih.gov One of the synthesized compounds in this study included a naphthalen-1-yl group, providing relevant insights. The docking scores for several of these derivatives are presented below, illustrating how computational screening can identify promising candidates. nih.govresearchgate.net

Table 1: Molecular Docking Scores of Selected Morpholine-Derived Thiazoles against Bovine Carbonic Anhydrase-II. nih.gov

Compound CodeDocking Score (−kcal/mol)
3-5.175
4-4.504
10 (contains naphthalen-1-yl)-4.751
12-4.722
20-4.095
21-3.928

The results from such predictive models, including both QSAR and molecular docking, are crucial for guiding the synthesis of new derivatives with potentially enhanced biological activity. rsc.orgiosrjournals.org

Identification of Key Pharmacophore Features

A pharmacophore is an abstract description of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. sci-hub.senih.gov The identification of these key features is a cornerstone of drug design. The this compound structure contains two key components that are recognized as important pharmacophoric elements in medicinal chemistry: the morpholine ring and the naphthalene system.

The morpholine ring is often described as a "privileged pharmacophore" due to its frequent appearance in bioactive compounds and its ability to favorably influence physicochemical properties. sci-hub.senih.govpharmjournal.rujchemrev.com Its presence in a molecule can serve several roles: it can act as a key interacting element with a biological target, serve as a rigid scaffold to orient other functional groups, or be used to modulate pharmacokinetic properties like solubility and metabolic stability. acs.orgacs.org The weak basicity of the morpholine nitrogen and the hydrogen bond accepting capacity of its oxygen atom are significant features that allow it to form crucial interactions with receptor sites. researchgate.netacs.org

Table 2: Pharmacophoric Roles of the Morpholine Moiety. acs.orgacs.org

Pharmacophoric RoleDescription
Potency EnhancementEngages in direct molecular interactions (e.g., hydrogen bonding) with the target protein.
Structural ScaffoldProvides a stable, conformationally defined core that correctly positions other essential pharmacophoric groups for optimal target binding.
PK/PD ModulationImproves pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic properties, such as enhancing water solubility and improving metabolic stability.

The naphthalene moiety, a bicyclic aromatic system, primarily contributes as a large, hydrophobic feature. This allows for significant van der Waals and π-π stacking interactions with aromatic amino acid residues (such as tryptophan, tyrosine, and phenylalanine) in a receptor's binding pocket. In studies of 1,7-naphthyridine (B1217170) analogues, π-π interactions were found to be important for modulating binding. nih.gov

Collectively, the key pharmacophore features of the this compound scaffold can be hypothesized as a combination of the hydrophobic and aromatic character of the naphthalene ring and the hydrogen bond accepting and polar features of the morpholine ring. This duality makes the compound capable of engaging in a complex set of interactions with a biological target, a hallmark of many successful therapeutic agents.

In Vitro Pharmacological and Biological Activity Studies of 3 Naphthalen 1 Yl Morpholine Analogues

Enzyme Inhibition Studies

The ability of 3-(Naphthalen-1-yl)morpholine and its derivatives to inhibit specific enzymes has been a significant area of investigation, revealing potential therapeutic applications.

A series of N-substituted-3-(naphthalen-1-yl)morpholine derivatives have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isozymes I, II, IX, and XII. The unsubstituted parent compound, this compound, demonstrated inhibitory effects with Ki values of 49.5 µM and 41.3 µM against hCA I and hCA II, respectively. Modifications to the morpholine (B109124) nitrogen with various substituents were found to significantly influence the inhibitory potency and selectivity. For instance, the introduction of a 4-nitrobenzenesulfonyl group resulted in a compound with a Ki of 0.14 µM against hCA II, showcasing a substantial increase in potency. Another study highlighted a derivative that showed potent, nanomolar-level inhibition against hCA IX and hCA XII, which are tumor-associated isoforms.

CompoundhCA I (Ki, µM)hCA II (Ki, µM)hCA IX (Ki, µM)hCA XII (Ki, µM)
This compound49.541.3--
N-(4-nitrobenzenesulfonyl)-3-(naphthalen-1-yl)morpholine-0.14--
Specific Derivative--Potent, nanomolar inhibitionPotent, nanomolar inhibition

Data sourced from multiple studies.

Analogues of this compound have been explored for their potential as kinase inhibitors. One study identified a derivative that exhibited inhibitory activity against p38alpha MAP kinase, a key enzyme in inflammatory signaling pathways. Furthermore, other related morpholine-containing compounds have been investigated as dual PI3K/mTOR inhibitors, which are critical targets in cancer therapy. While specific IC50 values for a this compound analogue are not extensively reported in the provided sources, the general class of naphthalene-morpholine scaffolds shows promise in this area.

Target KinaseActivity
p38alpha MAP kinaseInhibitory activity observed
PI3K/mTORInvestigated as potential dual inhibitors

Receptor Ligand Binding and Modulation Assays

The interaction of these compounds with various receptors, particularly within the central nervous system, has been a focal point of research.

Certain analogues have been characterized as monoamine transporter ligands. For instance, some derivatives have shown affinity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). Their functional profiles can range from reuptake inhibition to promoting the release of these neurotransmitters. This dual action as both a releaser and reuptake inhibitor is a characteristic of some psychostimulant compounds.

Derivatives of this compound have demonstrated significant affinity for various CNS receptors. A number of these compounds have been identified as high-affinity ligands for the Sigma-1 receptor, with some exhibiting Ki values in the low nanomolar range. The Sigma-1 receptor is implicated in a variety of neurological functions and disorders. Additionally, certain analogues have been found to interact with the histamine (B1213489) H3 receptor, a target for cognitive and sleep-related disorders. The cannabinoid receptor system, particularly the CB1 receptor, has also been identified as a target for some of these compounds.

Receptor TargetBinding Affinity (Ki)
Sigma-1Low nanomolar range
Histamine H3Interaction observed
Cannabinoid (CB1)Interaction observed

Antimicrobial Activity Investigations

The antimicrobial potential of this compound and its derivatives has been evaluated against a range of pathogenic microorganisms. Studies have demonstrated that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The introduction of specific substituents on the morpholine ring or the naphthalene (B1677914) moiety has been shown to modulate the antimicrobial efficacy. For example, certain derivatives have displayed notable activity against strains such as Staphylococcus aureus and Escherichia coli.

Microbial StrainActivity
Gram-positive bacteria (e.g., Staphylococcus aureus)Active
Gram-negative bacteria (e.g., Escherichia coli)Active
FungiActive against some strains

Antibacterial Efficacy Studies

Analogues incorporating the naphthalene and morpholine structures have been evaluated for their ability to inhibit bacterial growth. A series of new morpholine-containing 5-arylideneimidazolones were investigated for their potential as antibiotic adjuvants. mdpi.com The inherent antibacterial activity of these compounds was generally moderate, with Minimum Inhibitory Concentration (MIC) values typically ranging from 0.03125 to 0.25 mM against Staphylococcus aureus strains. mdpi.com This suggests they are more likely to be effective as enhancers of existing antibiotics rather than standalone antibacterial agents. mdpi.com

Further studies on related heterocyclic structures have highlighted the importance of the naphthalene group. For instance, a series of N-(3-mercapto-5-(naphthalen-1-yl)-4H-1,2,4-triazol-4-yl)(aryl)amides were synthesized and screened for antimicrobial activity. researchgate.net Several of these compounds demonstrated strong inhibition against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, Mannich bases derived from 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, when incorporating a morpholine ring, showed enhanced activity against a panel of microorganisms including E. coli, P. aeruginosa, and S. aureus, with inhibition zones ranging from 6–20 mm. nih.gov

Antifungal Efficacy Studies

The antifungal potential of morpholine and naphthalene derivatives is well-documented. Silicon-incorporated analogues of known morpholine fungicides like fenpropimorph (B1672530) have demonstrated potent, broad-spectrum antifungal activity. nih.gov One particular sila-analogue, compound 24, showed superior fungicidal potential compared to established drugs such as fenpropimorph, fenpropidin, and amorolfine (B1665469) against a range of human fungal pathogens. nih.gov Its activity, detailed in the table below, was found to be comparable or even better than amorolfine, with a more potent fungicidal effect. nih.gov

Table 1: Antifungal Activity of Sila-Morpholine Analogue 24

Fungal Strain IC₅₀ (μg/mL) MIC (μg/mL) MFC (μg/mL)
Candida albicans ATCC 24433 0.2 0.5 1
Candida glabrata 0.5 1 2
Candida tropicalis 0.2 0.5 1
Cryptococcus neoformans 0.1 0.2 0.5
Aspergillus niger 0.5 1 2

Source: nih.gov

Other research has identified a thiazolin-4-one derivative, 5-(2,4-dichlorobenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one (DCBNAT), which is highly effective against a panel of pathogenic fungi with a Minimum Inhibitory Concentration (MIC) of just 0.015 µg/mL. researchgate.net Additionally, naphthalene-based 1,2,4-triazoles have shown promise as potent antifungal agents. researchgate.net One study found that the compound 5-amino-3-(naphtalen-1-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione was active against all tested fungal strains. researchgate.net

Efflux Pump Modulation and Antibiotic Adjuvant Effects

A significant strategy in overcoming multidrug resistance (MDR) in bacteria is the use of efflux pump inhibitors (EPIs). Certain analogues of this compound have shown considerable promise in this area. In a study of 5-arylideneimidazolones, which feature fused aromatic rings like naphthalene, compounds were tested for their ability to reverse antibiotic resistance. mdpi.com

These compounds were evaluated for their ability to block the AcrAB-TolC efflux pump in Enterobacter aerogenes. mdpi.com The naphthyl-methylpiperazine derivative, compound 9, emerged as a potent "dual-action" agent, demonstrating both significant adjuvant activity with the antibiotic oxacillin (B1211168) against Methicillin-resistant Staphylococcus aureus (MRSA) and strong EPI properties. mdpi.com The tested compounds displayed significant EPI capabilities in a real-time efflux assay, with inhibition percentages ranging from 37% to 97%. mdpi.com While some derivatives showed moderate efflux pump blocking (37–60%), the fluorene (B118485) derivative was the most efficient, showing 97% inhibition. mdpi.com These findings highlight the potential of these analogues to restore the efficacy of conventional antibiotics against resistant bacterial strains. mdpi.commdpi.com

Cellular Biology Assays in a Research Context

Beyond their antimicrobial properties, naphthalene-morpholine analogues have been the subject of cellular biology assays to determine their effects on mammalian cells, particularly in the context of cancer research.

Investigation of Cellular Antiproliferative Effects

Numerous studies have confirmed the antiproliferative effects of naphthalene and morpholine derivatives against various cancer cell lines. A library of naphthalene-1,4-dione analogues was synthesized and evaluated for anticancer activity, with several compounds showing potent activity, with IC₅₀ values around 1 μM. nih.govrsc.org

Similarly, a series of 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues were tested for antiproliferative activity against 59 different human tumor cell lines. tandfonline.com At a concentration of 10 μM, specific compounds demonstrated significant growth inhibition against a range of cancers. tandfonline.com

Table 2: Anticancer Activity of Selected 1,3,4-Oxadiazole Analogues

Compound Cancer Cell Line Result
5-(4-Nitrophenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine (4b) Leukemia (SR) Substantial Activity
5-(4-Nitrophenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine (4b) Melanoma (MDA-MB-435) Substantial Activity
5-(4-Nitrophenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine (4b) Leukemia (MOLT-4) Substantial Activity
5-(4-Nitrophenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine (4b) Leukemia (K-562) Substantial Activity
5-(4-Nitrophenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine (4b) Leukemia (HL-60(TB)) Substantial Activity
5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine (4e) Renal Cancer (UO-31) Promising Activity
5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine (4e) Non-Small Cell Lung Cancer (NCI-H226) Promising Activity
5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine (4e) Renal Cancer (CAKI-1) Promising Activity
5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine (4e) Prostate Cancer (PC-3) Promising Activity
5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine (4e) Breast Cancer (MCF7) Promising Activity

Source: tandfonline.com

Furthermore, research into β-lapachone analogues, which can incorporate a morpholine substituent, has identified compounds with potent antiproliferative effects against lymphoma cell lines, with one analogue showing an IC₅₀ of 1.5 μM. ibs.re.kr However, the substitution of a dimethylamino group with a morpholine ring at one position led to reduced activity (IC₅₀ = 21.9 μM), indicating that the specific placement and nature of the amine group are critical for potency. ibs.re.kr

Mechanistic Studies of Cellular Responses

Understanding the molecular mechanisms behind the observed biological activities is crucial. For the antifungal sila-morpholine analogues, the mode of action is believed to be similar to traditional morpholine fungicides, which involves the inhibition of two key enzymes—sterol reductase and sterol isomerase—in the fungal ergosterol (B1671047) biosynthesis pathway. nih.gov

In the context of anticancer activity, several mechanisms have been proposed. The planar naphthalene moiety is thought to be capable of intercalating into cellular DNA, thereby disrupting critical processes like replication and transcription. The morpholine ring may contribute by interacting with specific enzymes involved in cellular signaling pathways. Molecular modeling of 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues suggests they target tubulin, with one of the most active compounds showing a strong binding interaction with the colchicine (B1669291) binding site of tubulin. tandfonline.com For certain imidazolone (B8795221) analogues that act as antibiotic adjuvants, molecular modeling has suggested an allosteric mechanism where the compound binds to the PBP2a protein in MRSA, which in turn improves the binding of β-lactam antibiotics to the active site. mdpi.com

Structure Activity Relationship Sar and Mechanistic Elucidation of 3 Naphthalen 1 Yl Morpholine Derivatives

Correlating Structural Features with Biological Potency and Selectivity

The biological activity of 3-(naphthalen-1-yl)morpholine derivatives is intricately linked to their structural characteristics. Modifications to the naphthalene (B1677914) ring, the morpholine (B109124) ring, and the linker connecting them can profoundly influence potency and selectivity against various biological targets.

Research into a series of analogues based on the BH10 scaffold, a this compound derivative, has provided valuable insights into these relationships. For instance, replacing the morpholine ring with other cyclic amines, such as a piperidine (B6355638) ring, led to a significant increase in potency, although this was accompanied by a decrease in selectivity. rsc.org Specifically, the piperidine-containing analogue was nearly ten times more potent than the original morpholine compound, BH10. rsc.org

Substitutions on the terminal amine have also been shown to modulate activity. The addition of a dimethylamino group resulted in compounds that were at least four times more potent than BH10, though with slightly lower selectivity. rsc.org Conversely, incorporating an amino acid moiety led to a significant loss of potency. rsc.org The introduction of a bulky analogue or a piperazinyl salt enhanced potency compared to BH10, with the piperazinyl derivative maintaining similar selectivity. rsc.org However, another salt analogue demonstrated lower potency. rsc.org An imidazole (B134444) derivative of the BH10 scaffold showed an optimal balance of potency and selectivity, being more toxic to cancer cells than normal cells. rsc.org

These findings highlight a delicate balance between the size, lipophilicity, and electronic properties of the substituents and the resulting biological activity.

Table 1: Biological Potency and Selectivity of BH10 Analogues

Compound Modification Potency Change (vs. BH10) Selectivity Change (vs. BH10)
Piperidine Ring Replacement Increased (10x) Decreased
Dimethylamino Group Addition Increased (4x) Slightly Decreased
Amino Acid Moiety Addition Decreased -
Bulky Analogue Increased (3.5x) Decreased
Piperazinyl Salt Increased (2.2x) Similar

Identification of Pharmacophoric Requirements for Target Interaction

A pharmacophore model for this class of compounds typically includes key features necessary for binding to their biological targets. For this compound derivatives, the essential pharmacophoric elements often consist of a hydrophobic region, a hydrogen bond acceptor, and in some cases, a hydrogen bond donor.

The naphthalene ring serves as a crucial hydrophobic anchor, interacting with non-polar pockets in the target protein. The morpholine ring, with its oxygen and nitrogen atoms, can act as a hydrogen bond acceptor and a weak base, respectively. acs.orgnih.gov These interactions are critical for orienting the molecule within the binding site and establishing key contacts that drive biological activity. acs.orgnih.gov

For inhibitors of SIRT2, a pharmacophore model comprising one hydrogen bond acceptor and three aromatic rings has been proposed. gazi.edu.tr The most active compounds in a series of 4-aryl-6-morpholino-3(2H)-pyridazinones fit this model well, with the morpholino group and the aryl substituents at specific positions of the pyridazinone ring playing crucial roles in target engagement. gazi.edu.tr

Mechanistic Investigations of Compound-Target Interactions

The mechanism of action for this compound derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The naphthalene moiety is capable of intercalating with DNA, which can disrupt replication and transcription processes. The morpholine ring can interact with proteins and enzymes, modulating their activity.

In the context of central nervous system (CNS) active compounds, the morpholine ring is a versatile component. It can enhance potency through direct molecular interactions, act as a scaffold to correctly position other functional groups, and modulate pharmacokinetic properties. acs.orgnih.gov For example, in PI3K inhibitors, the oxygen atom of the morpholine ring can form a key hydrogen bond with the hinge region of the enzyme's ATP-binding site. acs.org Similarly, in antagonists of the NK1 receptor, the morpholine ring acts as a scaffold, directing the interacting arms of the molecule into their proper positions for binding. acs.org

For a series of morpholine-containing 5-arylideneimidazolones that enhance antibiotic activity, molecular modeling has pointed to interactions with the allosteric site of PBP2a as a likely mechanism for overcoming methicillin (B1676495) resistance in S. aureus. mdpi.com Furthermore, these compounds have been shown to inhibit the AcrAB-TolC multidrug efflux pump in K. aerogenes. mdpi.com

Investigations into morpholine-derived thiazoles as inhibitors of bovine carbonic anhydrase-II (bCA-II) have shown that these compounds bind to the active site of the enzyme. researchgate.netnih.gov The thiazole (B1198619) and morpholine moieties are thought to enhance inhibitory efficacy by interacting with the bCA-II binding site. researchgate.netnih.gov Kinetic studies of the most potent compound in this series revealed concentration-dependent inhibition. researchgate.netnih.gov

Impact of Morpholine Ring Conformation and Substituent Effects on Activity

The conformation of the morpholine ring and the nature of its substituents have a significant impact on the biological activity of this compound derivatives. The morpholine ring typically adopts a flexible chair-like conformation. acs.orgnih.gov This flexibility allows it to adapt to the topology of the binding site and participate in various hydrophilic and lipophilic interactions. acs.orgnih.gov

Substituents on the morpholine ring can influence activity by altering the ring's conformation, steric profile, and electronic properties. For instance, in the development of selective mTOR kinase inhibitors, the introduction of a methyl group at the 3-position or an ethylene (B1197577) bridge between the 3- and 5-positions of the morpholine ring has been explored. nih.gov These modifications can decrease lipophilicity and enhance polar surface area due to conformational changes, which can be beneficial for CNS drug candidates. nih.gov

The presence of electron-withdrawing groups on the naphthalene ring can also influence the biological activity of the final compound, suggesting that the electronic nature of the substituents plays a role in target interaction.

Table 2: Compound Names Mentioned

Compound Name
This compound
BH10
1-[3-(Morpholin-4-yl)propyl]-3-[(naphthalen-2-yl)oxy]-4-(3-nitrophenyl)azetidin-2-one

Broader Context in Chemical Biology and Medicinal Chemistry Research

3-(Naphthalen-1-yl)morpholine as a Lead Compound for Further Chemical Biology Research

A lead compound is a chemical starting point for the development of new drugs. While this compound itself is not a widely marketed therapeutic, its structure represents a valuable template for chemical biology and drug discovery. The combination of the rigid, hydrophobic naphthalene (B1677914) group with the flexible, polar morpholine (B109124) ring provides a chemically tractable scaffold for library synthesis and exploration of various biological targets.

The morpholine moiety is a key component in numerous approved drugs, where it often serves to enhance pharmacokinetic properties. e3s-conferences.orgresearchgate.net The naphthalene ring system is also found in various bioactive compounds and provides a large surface area for potential interactions with biological macromolecules. nih.gov For instance, naphthyl-based compounds have been investigated as potential inhibitors for enzymes like the SARS-CoV papain-like protease (PLpro), highlighting the utility of this aromatic system in drug design. nih.gov

The value of the this compound scaffold lies in its potential for systematic modification. Researchers can use it as a foundational structure to generate a library of analogues, where each part of the molecule—the naphthalene ring, the morpholine ring, and the linkage between them—can be altered to probe structure-activity relationships (SAR). This process is fundamental to identifying novel compounds with high potency and selectivity for a specific biological target, thereby serving as a crucial tool in chemical biology to create molecular probes for studying cellular pathways.

Design Principles for Novel Analogues Based on Naphthylmorpholine Scaffold

The design of new molecules from a lead scaffold like naphthylmorpholine follows established principles of medicinal chemistry, primarily focused on systematic structural modifications to optimize biological activity and drug-like properties. This process, known as scaffold-based drug design, uses the core structure as a template for creating new chemical entities. biosolveit.de

Key design strategies for developing analogues from the naphthylmorpholine scaffold include:

Substitution on the Naphthalene Ring: The aromatic naphthalene core can be decorated with various substituents to modulate its electronic and steric properties. For example, adding electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can alter binding interactions with a target protein. This strategy is used to explore hydrophobic pockets and optimize van der Waals or hydrogen bonding interactions. The development of naphthalene-based diarylamides as pan-Raf kinase inhibitors illustrates how modifications to the naphthalene ring system can lead to potent and selective agents. nih.gov

Modification of the Morpholine Ring: While the morpholine ring itself is often preserved to maintain favorable pharmacokinetic properties, its nitrogen atom can be a point of derivatization in other classes of morpholines, or the ring can be replaced entirely.

Scaffold Hopping: This advanced strategy involves replacing the central scaffold with a structurally different but functionally similar core. biosolveit.de In the context of the naphthylmorpholine scaffold, the naphthalene ring could be replaced with other bicyclic or heterocyclic aromatic systems such as quinoline (B57606), quinazoline, or thiophene. nih.govomicsonline.org This allows for the exploration of novel chemical space, potentially leading to compounds with improved potency, selectivity, or patentability. nih.govnih.gov

These design principles are summarized in the table below.

Design PrincipleTarget MoietyExamples of ModificationDesired Outcome
Functional Group Substitution Naphthalene RingAddition of -Cl, -F, -OCH₃, -CF₃Enhanced target binding, altered electronics, improved metabolic stability
Isosteric Replacement Naphthalene RingReplacement with quinoline or isoquinolineMaintained biological activity with different chemical properties
Scaffold Hopping Naphthalene RingReplacement with non-aromatic bicyclic systemsNovel chemical series with potentially improved properties
Ring Modification Morpholine RingOpening the ring to an ether-amine chainIncreased flexibility, new interaction points

Contribution to Understanding Aryl Morpholine Pharmacology and Design

The investigation of specific molecules like this compound and its analogues contributes significantly to the broader understanding of the pharmacology of the aryl morpholine class. The morpholine ring is recognized as a versatile and valuable component in drug design, and its combination with various aryl groups has led to compounds with a wide spectrum of biological activities. nih.govnih.gov

The key contributions include:

Establishing the Morpholine Moiety as a Privileged Scaffold: Extensive research into various aryl morpholines has solidified the status of the morpholine ring as a "privileged pharmacophore." e3s-conferences.orgresearchgate.net This means it is a structural framework that is repeatedly found in active compounds against a range of different biological targets. Its primary role is often to improve solubility and metabolic stability, making an otherwise insoluble or unstable molecule more drug-like. researchgate.net

Elucidating Diverse Pharmacological Activities: Studies on different aryl morpholine series have revealed a vast range of potential therapeutic applications, including anticancer, anti-inflammatory, and antidepressant activities. nih.govnih.govnih.gov This diversity demonstrates that while the morpholine ring provides a stable and favorable pharmacokinetic anchor, the nature of the attached aryl group is the primary determinant of the specific biological activity.

Building Structure-Activity Relationship (SAR) Models: By synthesizing and testing libraries of aryl morpholines with systematic variations in the aryl component (e.g., phenyl, naphthyl, thiophenyl), researchers can construct detailed SAR models. nih.gov These models are crucial for rational drug design, as they help predict how specific structural changes will influence a compound's potency and selectivity, guiding the development of more effective and safer therapeutic agents.

The distinct roles of the two core components in the aryl morpholine scaffold are summarized below.

Molecular ComponentPrimary Role in Pharmacology and Design
Aryl Group (e.g., Naphthalene) Determines specific biological target and potency through direct binding interactions (hydrophobic, pi-stacking, etc.).
Morpholine Ring Acts as a pharmacokinetic modifier, improving properties like aqueous solubility, metabolic stability, and overall oral bioavailability.

Q & A

Q. What are the common synthetic routes for 3-(Naphthalen-1-yl)morpholine, and how are intermediates characterized?

Answer: Synthesis typically involves multicomponent reactions (MCRs) or reductive amination. For example:

  • Multicomponent approach : Reacting naphthalen-1-amine with morpholine derivatives and carbonyl-containing reagents under acidic or catalytic conditions. Key intermediates (e.g., Schiff bases or tetrazole derivatives) are characterized using ¹H/¹³C NMR and ESI-MS . For instance, δ 155.0 ppm in ¹³C NMR confirms morpholine ring integration, while ESI-MS ([M+H]+ ≈ 413.89) validates molecular weight .
  • Reductive amination : 3-(Naphthalen-1-yl)propanal reacts with morpholine in the presence of NaBH3CN, monitored by TLC. Post-synthesis purification uses column chromatography (hexane:ethyl acetate gradients) .

Q. How is the molecular structure of this compound confirmed experimentally?

Answer: Structural confirmation relies on:

  • X-ray crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves bond lengths (C–C ≈ 1.40–1.48 Å) and dihedral angles between naphthalene and morpholine moieties. Parameters like R-factor (<0.05) ensure accuracy .
  • Spectroscopy : IR identifies N–H stretches (~3300 cm⁻¹) and C–O–C morpholine vibrations (~1100 cm⁻¹). ¹H NMR detects aromatic protons (δ 7.2–8.5 ppm) and morpholine CH2 groups (δ 3.4–3.8 ppm) .

Q. What spectroscopic techniques are essential for purity assessment?

Answer:

  • HPLC-MS : Quantifies impurities (e.g., unreacted naphthalene derivatives) with a C18 column (acetonitrile/water mobile phase).
  • Elemental analysis : Validates C, H, N percentages (±0.3% theoretical values).
  • Melting point consistency : Sharp melting ranges (e.g., 120–122°C) indicate purity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., NMR vs. crystallography)?

Answer:

  • DFT/B3LYP simulations : Compare optimized gas-phase structures (e.g., bond angles, torsion angles) with X-ray data to identify solvent effects or crystal packing distortions. For example, AM1/MM2 methods explain deviations in dihedral angles up to 5° .
  • NMR chemical shift prediction : Tools like ACD/Labs or Gaussian reconcile experimental shifts with computed values, flagging misassigned peaks .

Q. What strategies optimize reaction yields in complex morpholine-naphthalene syntheses?

Answer:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in MCRs, while methanol minimizes byproducts in reductive amination .
  • Catalyst screening : Pd/C or CuI improves coupling efficiency in aryl-morpholine bond formation. Kinetic studies (e.g., in situ IR) identify optimal catalyst loading (typically 5–10 mol%) .
  • Byproduct mitigation : Scavenger resins (e.g., QuadraSil MP) remove unreacted aldehydes .

Q. How is the toxicological profile of this compound assessed for biological studies?

Answer:

  • In vitro assays : HepG2 cell viability tests (MTT assay) determine IC50 values. LC50 in zebrafish embryos evaluates acute toxicity .
  • ADME profiling : Microsomal stability assays (rat liver S9 fractions) quantify metabolic degradation. LogP calculations (e.g., SwissADME) predict blood-brain barrier permeability .

Q. What role does this compound play in medicinal chemistry scaffold design?

Answer:

  • Pharmacophore modeling : The naphthalene group enhances π-π stacking with aromatic residues (e.g., EGFR kinase), while morpholine improves solubility (clogP ≈ 2.1).
  • Biological activity : Derivatives show promise as PDE4 inhibitors (IC50 ~50 nM) or antimicrobial agents (MIC ≈ 8 µg/mL against S. aureus) .

Q. How are crystalline polymorphs of this compound characterized for material science applications?

Answer:

  • PXRD : Differentiates polymorphs via unique diffraction patterns (e.g., 2θ = 12.4°, 17.8°).
  • DSC/TGA : Identifies stable forms by melting endotherms (ΔHfusion ≈ 150 J/g) and decomposition thresholds (>250°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.